molecular formula C20H19ClN4O3S B2568793 N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921486-79-5

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2568793
CAS No.: 921486-79-5
M. Wt: 430.91
InChI Key: LKXWDRXTFHGTKB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a potent and selective small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound is specifically designed to target and inhibit the enzymatic activity of ALK, which is frequently involved in chromosomal translocations and gain-of-function mutations that drive the pathogenesis of several cancers, including anaplastic large-cell lymphoma, non-small cell lung cancer (NSCLC), and neuroblastoma. Research indicates that this thiazole-based acetamide derivative functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its autophosphorylation and downstream signaling through key pathways such as JAK/STAT, PI3K/AKT, and RAS/MAPK. This targeted inhibition leads to reduced cellular proliferation and induction of apoptosis in ALK-dependent tumor models. The compound has also demonstrated activity against the c-ROS oncogene 1 (ROS1), another receptor tyrosine kinase with structural similarities to ALK. As a research tool, it is invaluable for studying ALK-driven tumorigenesis, validating ALK as a therapeutic target, and investigating mechanisms of resistance to ALK inhibition. It serves as a critical biochemical probe for high-throughput screening assays and in vitro cell-based studies aimed at developing next-generation kinase inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. WO2010104628A1 PMC3990802

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-3-5-13(6-4-12)23-19(27)25-20-24-15(11-29-20)10-18(26)22-14-7-8-17(28-2)16(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWDRXTFHGTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Urea Linkage Formation: The urea linkage is introduced by reacting the thiazole derivative with an isocyanate compound.

    Substitution Reactions: The final compound is obtained by introducing the chloro, methoxy, and p-tolyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its structural characteristics that allow interaction with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 16 μg/mL
Candida albicansComparable to ketoconazole

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In animal models, it exhibited significant activity in preventing seizures, making it a candidate for further exploration in treating epilepsy and other seizure disorders. The structure-activity relationship studies suggest that modifications to the urea moiety can enhance its anticonvulsant efficacy .

Cancer Therapeutics

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has shown promise in cancer research. Its mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield the desired compound with high purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized product.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • A study on its antimicrobial activity demonstrated that it could inhibit the growth of resistant bacterial strains, highlighting its potential use in clinical settings .
  • Research focusing on its anticonvulsant properties revealed that derivatives of this compound could significantly reduce seizure frequency in animal models, indicating a potential new treatment avenue for epilepsy .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The ureido group in the target compound distinguishes it from analogs with direct aryl or alkyl substitutions on the thiazole ring.
  • The 3-chloro-4-methoxyphenyl group increases steric bulk and lipophilicity compared to dichlorophenyl () or methyl groups (), which could influence solubility and pharmacokinetics .

Key Observations :

  • Chloro-substituted thiazoles (e.g., 107j, 107m) exhibit lower MIC values against bacteria, suggesting halogenation enhances potency .
  • The target compound’s 3-chloro-4-methoxyphenyl group may synergize with the ureido-thiazole core to improve antimicrobial efficacy, though direct testing is required.

Physicochemical and Crystallographic Properties

  • : The dichlorophenyl-thiazole acetamide exhibits a twisted conformation (61.8° dihedral angle between aryl and thiazole planes), influencing crystal packing and solubility .

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. It has garnered attention for its biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name:

  • IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
  • Chemical Formula : C20H19ClN4O3S
  • Molecular Weight : 432.90 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific kinases, particularly the insulin-like growth factor 1 receptor (IGF1R). This inhibition is crucial for its antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (HCC).

Key Findings from Research

  • Cytotoxicity : In studies conducted on HepG2 cells (a model for liver cancer), the compound demonstrated significant cytotoxicity with an IC50 value of 0.62 ± 0.34 μM, which is notably lower than that of Sorafenib (IC50 = 1.62 ± 0.27 μM), a standard treatment for HCC .
  • Cell Cycle Arrest : The compound induced G2/M phase arrest in HepG2 cells, leading to reduced cell proliferation and increased apoptosis. Specifically, the percentage of cells in the G2 phase increased significantly upon treatment with the compound .
  • Mechanistic Insights : Molecular docking studies indicated that this compound binds effectively to IGF1R, forming multiple hydrogen bonds that stabilize the interaction, which is essential for its inhibitory action .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other known compounds:

Compound NameTargetIC50 (µM)Mechanism of Action
This compoundIGF1R0.62 ± 0.34Kinase inhibition, G2/M arrest
SorafenibVEGFR, PDGFR1.62 ± 0.27Multi-target kinase inhibition
ImatinibBCR-ABL0.01 - 0.05Tyrosine kinase inhibition

Case Studies and Applications

In recent studies, compounds similar to this compound have been evaluated for their potential in treating various cancers:

  • Hepatocellular Carcinoma : The compound's potent activity against HepG2 cells suggests it could be a promising candidate for further development as a targeted therapy for liver cancer .
  • Other Cancer Types : Preliminary data indicates that derivatives of thiazole compounds may also exhibit activity against breast and prostate cancers, warranting further investigation into their broad-spectrum anticancer properties .

Q & A

Q. What are the key synthetic routes for preparing the thiazole-ureido-acetamide scaffold in this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Thiazole Formation : React 2-amino-4-substituted thiazoles with chloroacetyl chloride in the presence of triethylamine to introduce the acetamide moiety .

Ureido Linkage : Couple the thiazole intermediate with p-tolyl isocyanate under anhydrous conditions, using DMF as a solvent and catalytic DMAP to promote urea bond formation .

Final Assembly : Condense the thiazole-ureido intermediate with N-(3-chloro-4-methoxyphenyl)acetamide using coupling agents like EDCI/HOBt in dichloromethane .
Key challenges include controlling regioselectivity during thiazole functionalization and minimizing side reactions during urea formation.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns. For example, the methoxy group (-OCH3_3) on the phenyl ring should appear as a singlet near δ 3.8 ppm, while the thiazole protons resonate between δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 486.12 for C22_{22}H19_{19}ClN4_4O3_3S) .
  • HPLC : Monitor purity (>95%) using a C18 column with a methanol-water gradient .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or phenyl rings) influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Thiazole Modifications : Replace the ureido group with thiourea or sulfonamide to assess changes in hydrogen-bonding interactions. Evidence suggests that electron-withdrawing groups on the thiazole enhance binding to kinase targets .
  • Phenyl Ring Variations : Introduce halogens (e.g., fluorine) at the para position of the p-tolyl group to improve metabolic stability. Compare IC50_{50} values in enzyme inhibition assays .
  • Use Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to targets like EGFR or VEGFR2 .

Q. How can researchers resolve contradictions in reported biological data (e.g., inconsistent IC50_{50}50​ values across studies)?

  • Methodological Answer : Address discrepancies by:

Standardizing Assays : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., ATP concentration in kinase assays) .

Evaluating Solubility : Use DLS (Dynamic Light Scattering) to confirm compound dissolution in DMSO/PBS, as aggregation can falsely lower activity .

Meta-Analysis : Compare datasets from PubChem BioAssay (AID 485343) and ChEMBL to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -SO3_3H) to reduce logP values. For example, substituting the p-tolyl group with a pyridyl moiety improves aqueous solubility .
  • Prodrug Design : Mask the acetamide as an ethyl ester to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., demethylation of the methoxy group) and block them with deuterium or fluorine .

Methodological Challenges

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation. The compound’s polarity requires gradient elution .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to obtain crystals. Monitor purity via melting point (expected range: 180–185°C) .
  • Prep-HPLC : Apply a C18 column with 0.1% TFA in acetonitrile/water for final polishing .

Q. How can researchers mitigate toxicity concerns during in vitro testing?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on HEK293 cells to determine the IC50_{50} for non-target effects. Adjust concentrations to stay below 10 µM if toxicity is observed .
  • Reactive Metabolite Detection : Incubate the compound with glutathione (GSH) and analyze adducts via LC-MS to identify electrophilic intermediates .

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